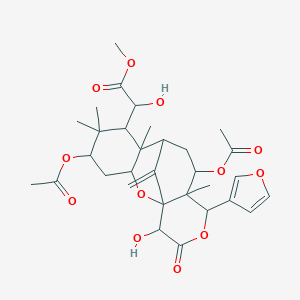
6-Hydroxysandoricin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxysandoricin is an organooxygen compound . It is functionally related to a tetracarboxylic acid . The exact mass of the compound 6-Hydroxysandoricin is unknown.
Molecular Structure Analysis
The molecular formula of 6-Hydroxysandoricin is C31H40O12 . Its molecular weight is 604.64 g/mol . The InChI string representation of its structure is available .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Hydroxysandoricin is 697.3±55.0 °C . Its predicted density is 1.34±0.1 g/cm3 . The predicted pKa value is 12.31±0.70 .Wissenschaftliche Forschungsanwendungen
Neurotoxicity and Parkinson's Disease Research
6-Hydroxysandoricin, particularly 6-Hydroxydopamine, has been significantly utilized in the study of neurodegenerative diseases like Parkinson's disease. It is used to lesion dopaminergic pathways and create experimental models for Parkinson's disease. Studies have explored its neurotoxicity mechanism, especially focusing on oxidative stress and cellular apoptosis. For instance, Hanrott et al. (2006) found that 6-Hydroxydopamine neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and consequent neuronal cell death (Hanrott et al., 2006). Additionally, the role of increased dopamine turnover after partial loss of dopaminergic neurons has been investigated, highlighting its potential contribution to Parkinson's disease progression (Zigmond et al., 2002).
Mechanistic Studies in Antibiotic Resistance
6-Hydroxysandoricin has also been instrumental in probing mechanisms of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Golemi et al. (2000) have summarized the design, synthesis, and usage of 6-(Hydroxyalkyl)penicillanates in understanding the mechanisms of β-lactamases (Golemi et al., 2000).
Neuroprotection and Antioxidant Research
Various studies have investigated the protective effects of compounds against 6-Hydroxydopamine-induced cell death, offering insights into potential treatments for neurodegenerative diseases. For example, Park et al. (2007) explored the protective effect of fustin, a flavonoid, against 6-Hydroxydopamine-induced neuronal death, highlighting its role in suppressing cell death mechanisms (Park et al., 2007).
Eigenschaften
CAS-Nummer |
133585-56-5 |
|---|---|
Produktname |
6-Hydroxysandoricin |
Molekularformel |
C26H26N2O2 |
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
methyl 2-[5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C31H40O12/c1-14-18-11-21(41-16(3)33)30(7)25(17-9-10-39-13-17)42-27(37)24(35)31(14,30)43-20-12-19(40-15(2)32)28(4,5)23(29(18,20)6)22(34)26(36)38-8/h9-10,13,18-25,34-35H,1,11-12H2,2-8H3 |
InChI-Schlüssel |
NKHYHRMLCJNKHW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |
Kanonische SMILES |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |
melting_point |
250-255°C |
Andere CAS-Nummern |
133585-56-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
6-hydroxysandoricin sandoricin, 6-hydroxy- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B236661.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)